molecular formula C11H6F2N2 B13692752 5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile

5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B13692752
M. Wt: 204.17 g/mol
InChI Key: NENCNBOVWHZZSZ-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile is a chemical compound characterized by the presence of a pyrrole ring substituted with a 2,6-difluorophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable pyrrole precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoroaniline
  • 2,6-Difluorophenyl isothiocyanate
  • 2,6-Difluorobenzonitrile

Uniqueness

5-(2,6-Difluorophenyl)-1H-pyrrole-3-carbonitrile is unique due to the combination of the pyrrole ring and the difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H6F2N2

Molecular Weight

204.17 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H6F2N2/c12-8-2-1-3-9(13)11(8)10-4-7(5-14)6-15-10/h1-4,6,15H

InChI Key

NENCNBOVWHZZSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=CN2)C#N)F

Origin of Product

United States

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